molecular formula C18H17N3O3 B2860988 1-ethyl-N-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 942010-46-0

1-ethyl-N-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2860988
CAS No.: 942010-46-0
M. Wt: 323.352
InChI Key: MOMMGJWJQSGHSL-UHFFFAOYSA-N
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Description

1-ethyl-N-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O3 and its molecular weight is 323.352. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

Research has highlighted the synthesis and antibacterial activity of naphthyridine derivatives, including compounds structurally related to 1-ethyl-N-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide. For instance, studies on pyridonecarboxylic acids as antibacterial agents reveal the preparation of compounds with amino- and hydroxy-substituted cyclic amino groups, showcasing significant in vitro and in vivo antibacterial screenings against various pathogens. These compounds were found more active than some existing antibacterial agents, underscoring their potential in developing new antibacterial therapies (Egawa et al., 1984).

Novel Heterocyclic Systems

Another area of application involves the creation of novel heterocyclic systems through the transformation of aminonaphthyridinones. For example, the Hofmann rearrangement of specific naphthyridinone derivatives has led to new heterocyclic systems with potential relevance in medicinal chemistry and organic synthesis. These findings illustrate the compound's versatility in generating new molecular structures with possible biological activities (Deady & Devine, 2006).

Synthesis and Evaluation

A series of tetrahydro-4-oxo-1,8-naphthyridine derivatives were synthesized and evaluated for their antibacterial properties, particularly against Escherichia coli. This research underscores the compound's utility in developing potential antibacterial agents and its applications in drug discovery (Santilli et al., 1975).

Molecular Structure Studies

Studies on the molecular structure of related compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, provide insights into the crystal and molecular structures. These findings are crucial for understanding the compound's chemical behavior and for tailoring its properties for specific applications in drug design and development (Kaur et al., 2012).

Properties

IUPAC Name

1-ethyl-N-(3-methoxyphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-3-21-16-12(6-5-9-19-16)10-15(18(21)23)17(22)20-13-7-4-8-14(11-13)24-2/h4-11H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMMGJWJQSGHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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